molecular formula C18H20N2O3 B4512936 N-(2-methoxyphenyl)-4-(4-morpholinyl)benzamide

N-(2-methoxyphenyl)-4-(4-morpholinyl)benzamide

Cat. No. B4512936
M. Wt: 312.4 g/mol
InChI Key: JGEYQECLWSMELG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamides has been explored in the quest for potent gastrokinetic activity. For instance, a series of benzamide derivatives, including those with N-4 substituents like alkyl and phenoxyalkyl groups, demonstrated significant in vivo gastric emptying activity in rats, highlighting the importance of specific substituents in enhancing gastrokinetic effects (Kato et al., 1992). Another study focused on the synthesis of N-(4-amino-5-chloro-2-methoxyphenyl)-4-benzyl-2-morpholineacetamide and related compounds to examine the effects of the amide linkage reversal, revealing that the amide bond in 2-morpholinyl benzamides is crucial for potent gastrokinetic activity (Kalo et al., 1995).

Molecular Structure Analysis

The molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was elucidated using X-ray diffraction, indicating crystallization in a triclinic system. Theoretical calculations using density functional theory (DFT) supported the experimental findings, providing insights into the geometrical parameters and electronic properties of the compound (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of benzamides can be influenced by the presence of different substituents. For example, reactions involving morpholine, piperidine, and pyrrolidine with benzothiophen dioxides resulted in different products, showcasing the impact of amines on the reaction pathways and the formation of amides or enamines depending on the specific conditions and reactants used (Buggle et al., 1978).

Physical Properties Analysis

The physical properties of benzamides, such as melting points, solubility, and crystalline structure, can be determined through experimental techniques. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications.

Chemical Properties Analysis

Benzamides exhibit a variety of chemical properties, including their reactivity towards different chemical reagents and their potential to undergo various chemical transformations. The synthesis and characterization of benzamides, including their ability to participate in oxidative acylation and intramolecular cyclization, demonstrate the compound's versatility in chemical reactions (Sharma et al., 2012).

properties

IUPAC Name

N-(2-methoxyphenyl)-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-17-5-3-2-4-16(17)19-18(21)14-6-8-15(9-7-14)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEYQECLWSMELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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